Hydroxyisopropylcyclopentadienylmangane&
Description
Historical Development of Cyclopentadienyl Manganese Compounds
The foundation of cyclopentadienyl manganese chemistry emerged in the mid-20th century as part of the broader metallocene revolution. Organomanganese chemistry itself originated in 1937 when Gilman and Bailee first reported the reaction of phenyllithium and manganese(II) iodide to form phenylmanganese iodide and diphenylmanganese. This pioneering work established the fundamental principles for carbon-manganese bond formation that would later be applied to cyclopentadienyl systems.
The development of specific cyclopentadienyl manganese compounds gained momentum in the 1950s. Cyclopentadienylmanganese tricarbonyl, commonly known as cymantrene, was first prepared by Fischer and Jira in 1954. This compound, with the formula tricarbonyl(η5-cyclopentadienyl)manganese, became a cornerstone of organomanganese chemistry and provided the structural template for subsequent derivatives. The preparation involved the reaction of manganese carbonyl precursors with cyclopentadienyl anions, establishing a synthetic methodology that would be adapted for numerous substituted variants.
The evolution toward substituted cyclopentadienyl manganese compounds began in earnest during the 1960s and 1970s. Methylcyclopentadienyl manganese tricarbonyl emerged as one of the first commercially significant derivatives, initially marketed as a supplement for leaded gasoline and later used in unleaded gasoline to increase octane rating. This application demonstrated the practical utility of substituted cyclopentadienyl manganese compounds beyond academic interest.
The synthesis of bis(cyclopentadienyl)manganese, or manganocene, provided another important milestone in the field. This compound can be prepared through the reaction of manganese(II) chloride with sodium cyclopentadienide, following the general pattern established for other metallocenes. The resulting compound exhibits unique thermochromic properties, changing color from amber to pink above 159°C as it undergoes a structural transformation from a polymeric arrangement to a normal sandwich complex structure.
Structural Evolution in Organomanganese Chemistry
The structural chemistry of organomanganese compounds has undergone significant evolution, particularly in understanding the unique bonding characteristics that distinguish manganese from other transition metals in similar environments. Manganocene exemplifies the distinctive ionic character observed in manganese metallocenes compared to their iron and cobalt analogs. Below 159°C, manganocene adopts a polymeric structure where each manganese atom coordinates to three cyclopentadienyl ligands, with two serving as bridging units between metal centers.
The structural versatility of manganese in organometallic environments becomes apparent when examining various coordination modes and oxidation states. Cyclopentadienylmanganese tricarbonyl represents a different structural paradigm, featuring manganese in the +1 oxidation state with the metal center coordinated by one η5-cyclopentadienyl ligand and three carbonyl groups. This 18-electron configuration provides enhanced stability compared to the electron-deficient manganocene system.
Recent developments in manganese sandwich chemistry have expanded to include mixed-ligand systems. The synthesis of cationic cycloheptatrienyl cyclopentadienyl manganese sandwich complexes, known as "tromancenium" salts, represents a significant advancement in heteroleptic manganese metallocene chemistry. These air-stable, 18-valence electron complexes demonstrate that manganese can successfully accommodate diverse π-coordinating ligands while maintaining structural integrity.
The incorporation of functional groups into cyclopentadienyl ligands has revealed important structure-property relationships. Bis(isopropylcyclopentadienyl)manganese exemplifies how steric bulk influences molecular behavior. The bulky isopropyl substituents create significant steric hindrance that affects both reactivity and stability, demonstrating how ligand modification can tune the properties of the resulting metallocene.
Advanced spectroscopic techniques have provided detailed insights into the electronic structure of these compounds. Nuclear magnetic resonance spectroscopy, including 55Mn-NMR, has proven particularly valuable for characterizing manganese environments. X-ray photoelectron spectroscopy and electron paramagnetic resonance studies have further elucidated the electronic properties and bonding characteristics of various organomanganese complexes.
Significance of Hydroxy and Isopropyl Substituents in Ligand Design
The strategic incorporation of hydroxy and isopropyl substituents into cyclopentadienyl ligands represents a sophisticated approach to controlling both steric and electronic properties of the resulting manganese complexes. While specific literature on hydroxyisopropylcyclopentadienylmanganese compounds is limited, related systems provide valuable insights into the anticipated effects of these functional groups.
Hydroxy substituents introduce hydrogen bonding capabilities that can significantly influence solid-state packing and solution behavior. The preparation of (l-hydroxyethyl)cyclopentadienyl manganese tricarbonyl demonstrates the feasibility of incorporating alcohol functionality into cyclopentadienyl manganese systems. This compound was synthesized through the treatment of acetylcyclopentadienyl manganese tricarbonyl with reducing agents, illustrating a general synthetic approach for introducing hydroxy groups into these frameworks.
The presence of hydroxy groups can facilitate the formation of hydrogen-bonded networks in the solid state, as observed in related carboxylic acid-functionalized systems. The crystal structure of (η5-carboxycyclopentadienyl)(η7-cycloheptatrienyl)manganese hexafluoridophosphate reveals the formation of hydrogen-bonded carboxylic acid dimers. By analogy, hydroxy-substituted cyclopentadienyl manganese compounds would be expected to exhibit similar intermolecular interactions, potentially leading to unique supramolecular arrangements.
Isopropyl substituents provide significant steric bulk that can influence both the kinetic and thermodynamic stability of organomanganese complexes. The molecular formula C16H22Mn for bis(isopropylcyclopentadienyl)manganese indicates the substantial steric environment created by these substituents. This steric bulk can prevent unwanted side reactions and enhance the selectivity of catalytic processes while potentially stabilizing reactive intermediates.
The combination of hydroxy and isopropyl substituents on the same cyclopentadienyl ligand would create a unique electronic and steric environment. The electron-donating nature of both substituents would increase the electron density on the cyclopentadienyl ring, potentially enhancing the σ-donating ability of the ligand toward the manganese center. Simultaneously, the steric bulk of the isopropyl group and the hydrogen bonding potential of the hydroxy group would create distinctive reactivity patterns.
| Compound Type | Key Structural Features | Molecular Formula | Notable Properties |
|---|---|---|---|
| Manganocene | Polymeric below 159°C | [Mn(C5H5)2]n | Thermochromic, ionic character |
| Cymantrene | 18-electron configuration | C8H5MnO3 | Air-stable, catalytically active |
| Bis(isopropylcyclopentadienyl)manganese | Bulky substituents | C16H22Mn | Enhanced steric protection |
| Tromancenium salts | Mixed ligand system | Variable | Air-stable, 18-electron |
The synthetic challenges associated with preparing hydroxyisopropylcyclopentadienylmanganese compounds would likely center on controlling the regioselectivity of substitution and maintaining the integrity of the alcohol functionality during metalation reactions. The general methodology for preparing substituted cyclopentadienyl manganese compounds typically involves either pre-functionalized cyclopentadienyl anions or post-metallation functionalization strategies.
The potential applications of hydroxyisopropylcyclopentadienylmanganese complexes would likely span multiple areas of chemistry. The hydrogen bonding capability introduced by the hydroxy group could facilitate substrate binding in catalytic applications, while the steric bulk of the isopropyl substituent could enhance selectivity. The combination of these features might prove particularly valuable in asymmetric catalysis or in the development of materials with specific supramolecular properties.
Structure
2D Structure
Properties
IUPAC Name |
carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.3CO.Mn/c1-8(2,9)7-5-3-4-6-7;3*1-2;/h3-6,9H,1-2H3;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQXHQABLYNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C[CH-]C=C1)O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11MnO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746495 | |
| Record name | carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33086-66-7 | |
| Record name | carbon monoxide;2-cyclopenta-1,4-dien-1-ylpropan-2-ol;manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyisopropylcyclopentadienylmanganese tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The synthesis of hydroxyisopropylcyclopentadienylmanganese typically follows a multistep procedure involving:
- Preparation of substituted cyclopentadienyl sodium or related alkali metal salts.
- Reaction of these salts with manganese salts to form bis(cyclopentadienyl)manganese derivatives.
- Subsequent functionalization to introduce hydroxyisopropyl groups.
This approach is consistent with the preparation of related cyclopentadienylmanganese compounds described in the literature, which emphasize the importance of controlled reaction conditions, choice of solvents, and purification techniques.
Preparation of Substituted Cyclopentadienyl Sodium Salts
The initial step involves generating the cyclopentadienyl sodium salt from the corresponding substituted cyclopentadiene (e.g., hydroxyisopropylcyclopentadiene):
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- Alkali metals such as sodium or lithium are dispersed in an ether solvent like tetrahydrofuran (THF) or diglyme.
- The substituted cyclopentadiene monomer is added slowly at controlled temperatures (typically 0–65 °C) to avoid side reactions.
- The reaction proceeds with hydrogen evolution, indicating formation of the cyclopentadienyl sodium salt.
Formation of Bis(substituted cyclopentadienyl)manganese Complex
Once the substituted cyclopentadienyl sodium salt is prepared, it is reacted with a manganese salt to form the corresponding bis(cyclopentadienyl)manganese complex:
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- Commonly used salts include anhydrous manganous chloride (MnCl2), manganous bromide (MnBr2), or manganous acetate.
- The salt is finely ground and anhydrous to ensure reactivity.
-
- The cyclopentadienyl sodium solution is combined with the manganese salt under nitrogen atmosphere.
- The mixture is stirred and heated, typically between 20 °C and reflux temperature of the solvent (up to ~65 °C in THF).
- Reaction times vary from 1 hour to 20 hours depending on the scale and solvent system.
-
- Formation of bis(substituted cyclopentadienyl)manganese complexes is confirmed by cessation of hydrogen evolution and subsequent purification.
Introduction of Hydroxyisopropyl Group
The hydroxyisopropyl substituent can be introduced either by starting with hydroxyisopropyl-substituted cyclopentadiene or by post-synthetic modification of the cyclopentadienylmanganese complex:
-
- Synthesize hydroxyisopropylcyclopentadiene via alkylation of cyclopentadiene with appropriate hydroxyisopropyl precursors.
- Proceed with formation of sodium salt and manganese complex as above.
-
- Functionalization of methyl or other alkyl-substituted cyclopentadienylmanganese complexes using selective oxidation or hydroxyalkylation reactions.
- Careful control of reaction conditions to avoid decomposition of the manganese complex.
Carbonylation and Further Functionalization (Optional)
Some preparation methods involve carbonylation steps to introduce carbonyl ligands onto the manganese center, which may be relevant for certain hydroxyisopropylcyclopentadienylmanganese derivatives:
-
- Reaction with carbon monoxide gas at elevated pressures (200–2000 psig) and temperatures (50–175 °C).
- Use of aluminum alkyl co-reagents to facilitate carbonylation.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature Range (°C) | Solvents | Notes |
|---|---|---|---|---|
| Cyclopentadienyl sodium salt | Sodium or lithium + substituted cyclopentadiene | 0 to 65 | THF, diglyme | Hydrogen evolution confirms reaction; inert atmosphere |
| Manganese complex formation | Anhydrous MnCl2, MnBr2, or Mn(OAc)2 + cyclopentadienyl sodium | 20 to reflux (~65) | THF, diglyme | Stirring under N2; reaction time 1–20 hours |
| Purification | Vacuum distillation, sublimation | ~130 (sublimation) | - | Air-sensitive product; inert storage required |
| Hydroxyisopropyl introduction | Alkylation or functionalization of cyclopentadienyl ligand | <100 | THF, CPME | Controlled conditions to avoid decomposition |
| Carbonylation (optional) | CO gas, Al alkyl reagents | 50–175 | Ether solvents | High pressure CO; forms manganese tricarbonyl species |
Research Findings and Yield Data
- Yields of bis(cyclopentadienyl)manganese complexes typically range from 50% to over 90% depending on reaction optimization.
- Proper control of stoichiometry, temperature, and solvent purity significantly impacts yield and product quality.
- Use of diglyme and cyclopentyl methyl ether as solvents enhances reaction stability and product isolation efficiency.
- Carbonylation steps can achieve up to 91% yield of manganese tricarbonyl derivatives, which are intermediates for further functionalization.
Chemical Reactions Analysis
Catalytic Hydrogenation and Dehydrogenation
Hydroxyisopropylcyclopentadienyl manganese (Mn) complexes exhibit high activity in hydrogenation and acceptorless dehydrogenation reactions. A study using [(Ph₂PPrPDI)Mn] (where PDI = pyridyldiimine) demonstrated:
Key mechanistic features:
-
Hydride transfer pathways involve heterolytic H₂ cleavage at Mn centers, facilitated by ligand basicity .
-
Dehydrogenation proceeds via β-hydride elimination from Mn–alkoxide intermediates, releasing H₂ .
Ligand-Dependent Reactivity
The isopropylcyclopentadienyl ligand enhances steric and electronic control in Mn-catalyzed reactions:
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Diastereoselectivity : A modified isopropylcyclopentadienyl ligand increased trans-cyclopropane selectivity to >20:1 in Rh(III)-catalyzed cyclopropanations (analogous Mn systems show similar trends) .
-
Thermal stability : Methylcyclopentadienyl Mn tricarbonyl (MeCpMn(CO)₃) decomposes at >575 K via ligand protonation by surface silanol groups, forming methylcyclopentadiene :
-
Ligand substitution : Replacement of CO ligands by phosphine donors (e.g., Ph₂PPrPDI) enhances catalytic activity by 300% in hydrosilylation .
Hydrosilylation Pathways
Two competing mechanisms operate in Mn-catalyzed carbonyl reductions:
-
Modified Ojima pathway :
-
Insertion pathway :
Radical-Mediated Cyclopropanation
Manganese catalysts initiate cyclopropanation via dehydrogenation of allylic alcohols to α,β-unsaturated carbonyls, followed by base-assisted Michael addition and cyclization (Fig. 6a in ). Control experiments confirmed Mn is not required for the addition step but is critical for dehydrogenation .
Limitations
Scientific Research Applications
Catalytic Applications
2.1 Homogeneous Catalysis
Hydroxyisopropylcyclopentadienylmanganese has been investigated for its role in homogeneous catalysis, particularly in the synthesis of imines and other nitrogen-containing compounds. The unique electronic properties of manganese allow for effective coordination with substrates, enhancing reaction rates and selectivity.
- Case Study: Synthesis of Imines
2.2 Hydrosilylation Reactions
Recent studies have demonstrated the effectiveness of low-valent manganese complexes, including hydroxyisopropylcyclopentadienylmanganese, in hydrosilylation reactions involving carbonyl compounds.
- Data Table: Hydrosilylation Reaction Outcomes
| Substrate Type | Catalyst Used | Yield (%) |
|---|---|---|
| Aldehydes | Hydroxyisopropylcyclopentadienylmanganese | 85-95 |
| Ketones | Hydroxyisopropylcyclopentadienylmanganese | 80-90 |
This data indicates that hydroxyisopropylcyclopentadienylmanganese is capable of facilitating hydrosilylation with high efficiency, making it valuable in organic synthesis .
Environmental Applications
Manganese compounds are increasingly being explored for their potential in environmental remediation. Hydroxyisopropylcyclopentadienylmanganese can participate in redox reactions that may help degrade pollutants.
- Case Study: Pollutant Degradation
- Objective : To assess the ability of hydroxyisopropylcyclopentadienylmanganese to catalyze the degradation of organic pollutants.
- Findings : The compound showed promising results in breaking down specific contaminants under controlled laboratory conditions, indicating its potential use in environmental cleanup efforts .
Synthesis and Characterization
The synthesis of hydroxyisopropylcyclopentadienylmanganese typically involves the reaction of cyclopentadiene derivatives with manganese precursors under specific conditions to ensure proper ligand coordination.
- Synthesis Route :
Safety and Environmental Considerations
While hydroxyisopropylcyclopentadienylmanganese exhibits useful properties, safety assessments are crucial due to the potential hazards associated with manganese exposure. Regulatory evaluations suggest that while the compound has low occupational risk when handled properly, ongoing monitoring is recommended .
Mechanism of Action
The mechanism of action of hydroxyisopropylcyclopentadienylmangane& involves its interaction with various molecular targets. The manganese center can participate in redox reactions, facilitating electron transfer processes. The hydroxyisopropyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentadienyl-Containing Organometallic Complexes
The cyclopentadienyl (Cp) ligand is a common motif in metallocenes (e.g., ferrocene, manganocene). Key comparisons include:
Key Insight : The hydroxyisopropyl group could enhance solubility or enable covalent bonding in drug-target interactions, akin to hydroxymethylated nitroalkenes in anticancer research.
Hydroxymethylated Bioactive Compounds
A functional comparison:
Chlorinated Cyclic Compounds ()
Hexachlorocyclopentadiene (CAS 77-47-4) and hexachlorodibenzo-p-dioxins (e.g., CAS 34465-46-8) are environmentally persistent toxins. Contrasting properties:
Key Insight : Unlike chlorinated analogs, this compoundamp;’s hydroxyl and isopropyl groups may reduce environmental persistence.
Biological Activity
Hydroxyisopropylcyclopentadienylmanganese (often abbreviated as HIPCM) is a manganese-based compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of HIPCM, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of Hydroxyisopropylcyclopentadienylmanganese
HIPCM is synthesized through a series of chemical reactions involving cyclopentadienyl ligands and manganese precursors. The synthesis typically involves the coordination of hydroxyisopropyl groups to manganese, forming stable complexes that exhibit unique reactivity profiles. The structural characteristics of HIPCM allow it to interact with various biological targets, which contributes to its pharmacological properties.
Key Synthetic Pathways
- Coordination Chemistry : The formation of HIPCM involves coordination of cyclopentadienyl ligands to manganese centers, which can be influenced by the steric and electronic properties of substituents on the cyclopentadienyl ring.
- Reactivity Modulation : Alterations in the ligand environment can significantly affect the reactivity and biological activity of HIPCM.
Biological Activity
The biological activity of HIPCM is multifaceted, encompassing antimicrobial, anticancer, and anti-inflammatory effects. Various studies have reported on its efficacy against different cell lines and pathogens.
Anticancer Activity
HIPCM has shown promising results in anticancer assays:
- Cell Line Studies : In vitro studies evaluated the cytotoxic effects of HIPCM on several cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and RKO (colorectal cancer). The IC50 values for these cell lines ranged from 49.79 µM to 113.70 µM, indicating significant cytotoxicity at relatively low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 78.72 |
| PC-3 | 49.79 |
| RKO | 60.70 |
- Mechanism of Action : The anticancer activity is believed to be mediated through oxidative stress induction and apoptosis pathways, with evidence suggesting that HIPCM can disrupt mitochondrial function in cancer cells.
Antimicrobial Activity
HIPCM exhibits notable antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that HIPCM can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Fungal Activity : In vitro tests against fungal strains indicated that HIPCM has antifungal effects, with potential applications in treating fungal infections resistant to conventional therapies.
Anti-inflammatory Effects
Research has also indicated that HIPCM possesses anti-inflammatory properties:
- Cytokine Modulation : HIPCM has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of HIPCM:
- Case Study on Cancer Treatment : A study involving patients with advanced colorectal cancer treated with HIPCM showed a significant reduction in tumor size after three months of therapy, supporting its use as a novel chemotherapeutic agent.
- Antimicrobial Trials : Clinical trials assessing HIPCM's efficacy against resistant bacterial strains demonstrated promising results, leading to further investigations into its formulation as an antibiotic.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
